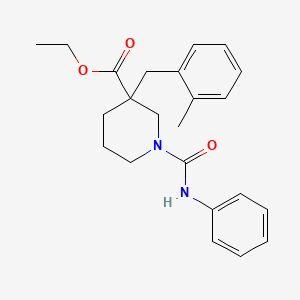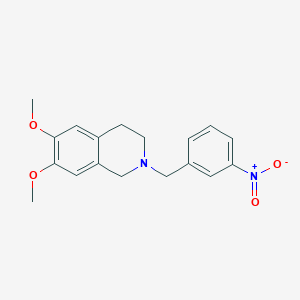![molecular formula C13H17N3O2S B6091594 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE](/img/structure/B6091594.png)
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE is a compound that has garnered interest due to its potential therapeutic applications. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities. This compound is particularly noted for its interaction with alpha1-adrenergic receptors, making it a candidate for treating various neurological and cardiovascular conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE typically involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . This method ensures high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperazine ring.
Reduction: This can be used to alter the oxidation state of the sulfur atom in the thioxoacetamide group.
Substitution: This reaction is common in modifying the piperazine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine ring.
科学研究应用
2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interaction with alpha1-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications include treating cardiovascular and neurological disorders.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and benign prostate hyperplasia.
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.
Urapidil: Used for managing hypertension, it also targets alpha1-adrenergic receptors.
Uniqueness
What sets 2-[4-(2-METHOXYPHENYL)PIPERAZINO]-2-THIOXOACETAMIDE apart is its specific binding affinity and pharmacokinetic profile. Studies have shown that it exhibits alpha1-adrenergic affinity in the range of 22 nM to 250 nM, making it a potent candidate for further research .
属性
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-18-11-5-3-2-4-10(11)15-6-8-16(9-7-15)13(19)12(14)17/h2-5H,6-9H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRIKGKUMXZRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091512.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091515.png)
![3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE](/img/structure/B6091516.png)
![3-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6091519.png)
![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-(5-pyrrolidin-2-ylthiophen-2-yl)methanone](/img/structure/B6091542.png)
![N-{3-[(2-ETHYLPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B6091546.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6091554.png)
![3-(4-Fluorophenyl)-2,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6091562.png)

![3-(4-Bromophenyl)-6-[4-benzylpiperazinyl]pyridazine](/img/structure/B6091576.png)
![4-chloro-3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B6091582.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)

